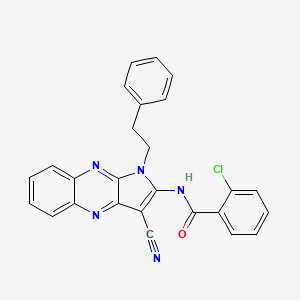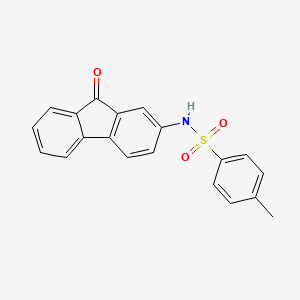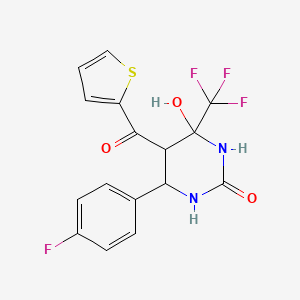![molecular formula C31H30BrN5OS B11970281 1-{[(4-bromophenyl)amino]methyl}-4-(4-methoxyphenyl)-N-(2-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11970281.png)
1-{[(4-bromophenyl)amino]methyl}-4-(4-methoxyphenyl)-N-(2-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-BROMOANILINO)METHYL]-4-(4-METHOXYPHENYL)-N-(2-METHYLPHENYL)-5,6,7,8-TETRAHYDRO-2,2A,8A-TRIAZACYCLOPENTA[CD]AZULENE-3-CARBOTHIOAMIDE is a complex organic compound that belongs to the class of triazacyclopenta[cd]azulenes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-BROMOANILINO)METHYL]-4-(4-METHOXYPHENYL)-N-(2-METHYLPHENYL)-5,6,7,8-TETRAHYDRO-2,2A,8A-TRIAZACYCLOPENTA[CD]AZULENE-3-CARBOTHIOAMIDE typically involves multi-step organic reactions. The starting materials often include 4-bromoaniline, 4-methoxybenzaldehyde, and 2-methylphenylamine. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors, automated synthesis, and advanced purification methods like chromatography and crystallization may be employed.
Análisis De Reacciones Químicas
Types of Reactions
1-[(4-BROMOANILINO)METHYL]-4-(4-METHOXYPHENYL)-N-(2-METHYLPHENYL)-5,6,7,8-TETRAHYDRO-2,2A,8A-TRIAZACYCLOPENTA[CD]AZULENE-3-CARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of different reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions may vary depending on the desired reaction, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield different oxidized derivatives, while substitution reactions may result in various substituted products.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties. Studies may involve in vitro and in vivo assays to evaluate its efficacy and safety.
Medicine
In medicinal chemistry, the compound could be explored as a potential drug candidate. Its interactions with biological targets, pharmacokinetics, and pharmacodynamics would be studied to assess its therapeutic potential.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers, dyes, and coatings. Its chemical properties could be leveraged to create products with specific functionalities.
Mecanismo De Acción
The mechanism of action of 1-[(4-BROMOANILINO)METHYL]-4-(4-METHOXYPHENYL)-N-(2-METHYLPHENYL)-5,6,7,8-TETRAHYDRO-2,2A,8A-TRIAZACYCLOPENTA[CD]AZULENE-3-CARBOTHIOAMIDE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other triazacyclopenta[cd]azulenes with different substituents. Examples include:
- 1-[(4-CHLOROANILINO)METHYL]-4-(4-METHOXYPHENYL)-N-(2-METHYLPHENYL)-5,6,7,8-TETRAHYDRO-2,2A,8A-TRIAZACYCLOPENTA[CD]AZULENE-3-CARBOTHIOAMIDE
- 1-[(4-FLUOROANILINO)METHYL]-4-(4-METHOXYPHENYL)-N-(2-METHYLPHENYL)-5,6,7,8-TETRAHYDRO-2,2A,8A-TRIAZACYCLOPENTA[CD]AZULENE-3-CARBOTHIOAMIDE
Uniqueness
The uniqueness of 1-[(4-BROMOANILINO)METHYL]-4-(4-METHOXYPHENYL)-N-(2-METHYLPHENYL)-5,6,7,8-TETRAHYDRO-2,2A,8A-TRIAZACYCLOPENTA[CD]AZULENE-3-CARBOTHIOAMIDE lies in its specific substituents, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C31H30BrN5OS |
|---|---|
Peso molecular |
600.6 g/mol |
Nombre IUPAC |
2-[(4-bromoanilino)methyl]-6-(4-methoxyphenyl)-N-(2-methylphenyl)-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide |
InChI |
InChI=1S/C31H30BrN5OS/c1-20-7-3-4-9-26(20)34-30(39)29-28(21-10-16-24(38-2)17-11-21)25-8-5-6-18-36-27(35-37(29)31(25)36)19-33-23-14-12-22(32)13-15-23/h3-4,7,9-17,33H,5-6,8,18-19H2,1-2H3,(H,34,39) |
Clave InChI |
HXSXHYSHFUISMA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NC(=S)C2=C(C3=C4N2N=C(N4CCCC3)CNC5=CC=C(C=C5)Br)C6=CC=C(C=C6)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5E)-5-[4-(Benzyloxy)benzylidene]-2-(3-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B11970205.png)
![diisobutyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11970209.png)


![n-[3-(Diethylamino)propyl]acetamide](/img/structure/B11970231.png)
![3-{4-[(4-methylbenzyl)oxy]phenyl}-N'-[(E)-1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11970236.png)
![(2E)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-3-(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)-2-propenamide](/img/structure/B11970265.png)
![(2E)-N-{4-[(heptafluoropropyl)sulfanyl]phenyl}-3-phenylprop-2-enamide](/img/structure/B11970270.png)


![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11970288.png)
![(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11970295.png)
![7-Fluoro-3,11-Dithiatricyclo[11.2.2.15,9]octadeca-5,7,9(18),13,15,16-hexaene](/img/structure/B11970302.png)
